

AZ1422: A Reproducibility and Comparative Guide for a Selective MCT4 Inhibitor

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Compound of Interest					
Compound Name:	AZ1422				
Cat. No.:	B12364573	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental findings for **AZ1422**, a selective inhibitor of Monocarboxylate Transporter 4 (MCT4). The data is presented to allow for objective comparison with alternative MCT4 inhibitors, supported by detailed experimental protocols for key assays.

AZ1422 has been identified as a potent and selective inhibitor of MCT4, a transporter protein crucial for the efflux of lactic acid from highly glycolytic cells, such as those found in many cancerous tumors.[1] By blocking MCT4, **AZ1422** disrupts the metabolic processes that allow cancer cells to thrive in an acidic tumor microenvironment. This guide summarizes the key experimental data for **AZ1422** and compares it with other known MCT4 inhibitors, providing a framework for reproducible research in this area.

Comparative Analysis of MCT4 Inhibitors

The following table summarizes the reported potency of **AZ1422** and other selective MCT4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.



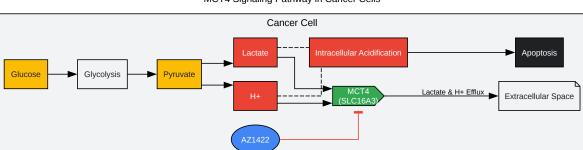
Compound	Target	Assay Type	IC50 (nM)	Cell Line	Reference
AZ1422	MCT4	Lactic Acid Efflux	Data not publicly available	Kawatkar A, et al. 2023	
AZD0095	MCT4	Cellular Activity	1-3	Critchlow SE, et al. 2019[2]	
AZD0095	MCT4	Lactate Efflux	1.3	NCI-H358	Goldberg FW, et al. 2022[3] [4]
VB124	MCT4	Lactate Import	8.6	MDA-MB-231	MedchemExp ress[5]
VB124	MCT4	Lactate Export	19	MDA-MB-231	MedchemExp ress[5]

Note: Specific quantitative data for **AZ1422**'s IC50 in a lactic acid efflux assay was not available in the primary publication's abstract. Researchers are encouraged to consult the full publication for detailed figures.

Signaling Pathway and Experimental Workflows

To understand the context of **AZ1422**'s function, it is important to visualize the MCT4 signaling pathway and the experimental workflows used to characterize this inhibitor.





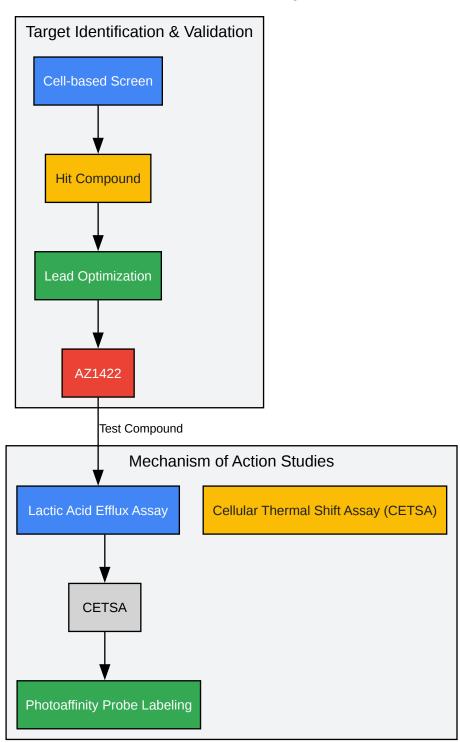
MCT4 Signaling Pathway in Cancer Cells

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Caption: MCT4 facilitates the efflux of lactate and protons from glycolytic cancer cells, preventing intracellular acidification and promoting survival. **AZ1422** inhibits this process.



Workflow for Characterizing AZ1422



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Caption: The experimental workflow for the discovery and characterization of **AZ1422** involved a cell-based screen followed by mechanism of action studies to confirm target engagement.



Key Experimental Protocols

Reproducibility of experimental findings is contingent on detailed methodologies. The following are summaries of the key experimental protocols used in the characterization of **AZ1422**.

Lactic Acid Efflux Assay

This assay measures the ability of a compound to inhibit the transport of lactic acid out of cells.

- Cell Seeding: Plate a MCT4-dependent cell line in a 96-well plate and allow to adhere overnight.
- Compound Incubation: Treat cells with a serial dilution of AZ1422 or control compounds and incubate for a specified period.
- Lactate Measurement: Measure the concentration of lactate in the extracellular medium using a commercially available lactate assay kit.
- Data Analysis: Calculate the IC50 value by plotting the percentage of lactate efflux inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of a compound to its target protein in a cellular environment.

- Cell Treatment: Treat intact cells with AZ1422 or a vehicle control.
- Thermal Challenge: Heat the cell lysates to a range of temperatures to induce protein denaturation.
- Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
- Target Detection: Detect the amount of soluble MCT4 at each temperature using Western blotting or other protein detection methods.
- Data Analysis: A shift in the melting temperature of MCT4 in the presence of AZ1422 indicates direct binding.



In-Cell Chemoproteomics with a Photoaffinity Probe

This technique is employed to identify the cellular targets of a compound.

- Probe Synthesis: Synthesize a photoaffinity probe analog of **AZ1422** containing a photoreactive group and a tag (e.g., biotin).
- Cellular Labeling: Incubate cells with the photoaffinity probe, followed by UV irradiation to induce covalent cross-linking to target proteins.
- Protein Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification for the tag (e.g., streptavidin beads).
- Target Identification: Identify the enriched proteins using mass spectrometry.

This guide provides a foundational overview for researchers working with **AZ1422** and other MCT4 inhibitors. For complete and detailed experimental parameters, it is essential to consult the primary research articles. The provided data and protocols are intended to facilitate the design of reproducible experiments and the objective comparison of findings.

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